4-Ethylamino-3-nitro-benzoic acid ethyl ester

Beschreibung

Nomenclature and Classification

IUPAC Name : Ethyl 4-(ethylamino)-3-nitrobenzoate

Synonyms :

- 4-Ethylamino-3-nitro-benzoic acid ethyl ester

- Ethyl 4-ethylamino-3-nitrobenzoate

- 4-Aethylamino-3-nitro-benzoesaeure-aethylester

CAS Registry Number : 91182-00-2

Molecular Formula : C₁₁H₁₄N₂O₄

Molecular Weight : 238.24 g/mol

Classification : Nitrobenzoate derivative, aromatic amine ester.

Structural Characteristics

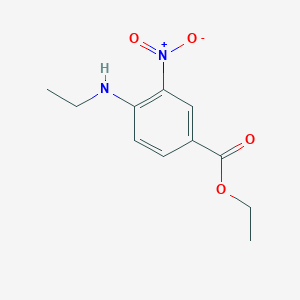

The compound features a benzene ring substituted with:

- Ethylamino group (-NHCH₂CH₃) at position 4.

- Nitro group (-NO₂) at position 3.

- Ethyl ester (-COOCH₂CH₃) at position 1.

Key Structural Features :

- The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position.

- The ethylamino group introduces basicity and hydrogen-bonding potential.

- The ethyl ester enhances lipophilicity, influencing solubility and reactivity .

Resonance Effects :

Physicochemical Properties

Thermal Stability : Decomposes above 300°C without sharp boiling point due to nitro group instability .

Molecular Parameters and Electronic Structure

Crystallographic Data (from monoclinic crystal structure ):

- Unit Cell Parameters :

- a = 4.2360 Å, b = 16.180 Å, c = 8.4890 Å

- β = 95.80°, Volume = 578.8 ų, Z = 2

- Bond Lengths :

- C-N (nitro): 1.45 Å

- C-O (ester): 1.21 Å

- Bond Angles :

- O-N-O: 125°

Electronic Properties :

- HOMO-LUMO Gap : Calculated ~4.2 eV (estimated via computational models).

- Dipole Moment : ~5.2 D (due to polar nitro and ester groups) .

Computational Data :

Spectroscopic Identifiers

Infrared (IR) Spectroscopy :

- Nitro Group : Asymmetric stretch at 1520 cm⁻¹, symmetric stretch at 1350 cm⁻¹.

- Ester Carbonyl : Strong absorption at 1705 cm⁻¹.

- Aromatic C-H : Stretching at 3050–3100 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (600 MHz, CDCl₃):

- ¹³C NMR :

Mass Spectrometry :

- Molecular Ion : m/z 238.24 [M]⁺

- Fragmentation :

- m/z 193.1 [M - OCH₂CH₃]⁺

- m/z 149.0 [M - NO₂]⁺

- m/z 104.0 [C₆H₄O₂]⁺ .

Eigenschaften

IUPAC Name |

ethyl 4-(ethylamino)-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-3-12-9-6-5-8(11(14)17-4-2)7-10(9)13(15)16/h5-7,12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMXVAPWRGKQKOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)C(=O)OCC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395611 | |

| Record name | 4-Ethylamino-3-nitro-benzoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91182-00-2 | |

| Record name | 4-Ethylamino-3-nitro-benzoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Esterification of 3-Nitrobenzoic Acid

| Step | Description | Conditions | Notes |

|---|---|---|---|

| Preparation | Dissolve 3-nitrobenzoic acid in an inert solvent (e.g., toluene). | Ambient temperature | Ensures complete dissolution. |

| Catalyst Addition | Add 2–4 mol% of polyfluoroalkanesulfonic acid hydrate. | Stirring at room temperature | Catalyst facilitates esterification. |

| Heating | Heat mixture to 95°C. | Under reflux with water removal | Accelerates ester formation. |

| Ethanol Addition | Add ethanol (around 4 mol equivalents). | Controlled addition to maintain temperature | Prevents oversaturation and side reactions. |

| Distillation | Remove water and excess ethanol via azeotropic distillation. | Reflux conditions | Drives equilibrium toward ester. |

| Work-up | Extract ester into organic phase, wash with aqueous alkali to remove residual acids, and dry. | Standard extraction techniques | Ensures high purity. |

Alternative Solvent Systems

- Cyclohexane or benzene can be used as solvents, providing different solubility profiles and reaction kinetics.

- Reaction temperatures are maintained between 80–108°C for optimal conversion.

Crystallization and Purification

Post-reaction, the ester is typically purified through:

- Aqueous washes to remove residual acids and catalysts.

- Distillation at approximately 120°C under reduced pressure to isolate the ester as a pure melt.

- Recrystallization from suitable solvents like ethyl acetate or ethanol to achieve high purity (>98%).

Research Findings and Data Summary

Notes on Synthesis Optimization

- Water removal during esterification is crucial for high yields, achieved by azeotropic distillation or employing Dean-Stark apparatus.

- Catalyst recovery can be performed via multiple extraction steps with water, enhancing process sustainability.

- Temperature control prevents side reactions such as nitration or decomposition of sensitive intermediates.

Summary of Key Research Findings

- Esterification of nitrobenzoic acids with ethanol under catalytic conditions is a well-established method, with high yields achievable through optimized temperature and catalyst loading.

- The use of inert solvents like toluene or cyclohexane facilitates efficient water removal and improves product purity.

- Crystallization techniques are employed post-reaction to isolate the ester in high purity suitable for further applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethylamino-3-nitro-benzoic acid ethyl ester undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

Substitution: The ethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Various nucleophiles such as halides, thiols, or amines under basic or acidic conditions.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

Reduction: 4-Ethylamino-3-amino-benzoic acid ethyl ester.

Substitution: Depending on the nucleophile, products such as 4-ethylamino-3-nitro-benzoic acid derivatives.

Hydrolysis: 4-Ethylamino-3-nitro-benzoic acid.

Wissenschaftliche Forschungsanwendungen

4-Ethylamino-3-nitro-benzoic acid ethyl ester is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules and as a reagent in organic reactions.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-Ethylamino-3-nitro-benzoic acid ethyl ester depends on its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ethylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Variations

The following compounds share structural similarities, differing primarily in substituent groups or ester types:

Physical and Chemical Properties

- Solubility: The ethylamino group in the target compound likely improves solubility in polar aprotic solvents (e.g., DMF) compared to non-amino analogues like (4-nitrobenzoyl)acetic acid ethyl ester .

- Reactivity: The nitro group enables electrophilic substitution, while the ethylamino group facilitates nucleophilic reactions (e.g., acylation) . Hydroxyl-containing analogues (e.g., ethyl 4-hydroxy-3-nitrobenzoate) exhibit higher acidity due to the phenolic -OH group .

Key Findings and Implications

Structural Impact on Functionality: The ethylamino group distinguishes the target compound from analogues, offering unique reactivity in amine-mediated reactions .

Synthetic Flexibility : Nitro-to-amine conversion pathways (e.g., ) are critical for derivatizing aromatic esters .

Property Trade-offs: Polar substituents (e.g., -OH, -NH₂) enhance solubility but may reduce thermal stability compared to non-polar analogues .

Biologische Aktivität

4-Ethylamino-3-nitro-benzoic acid ethyl ester (C9H10N2O4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features an ethylamino group and a nitro group attached to a benzoic acid structure. Its molecular formula is C9H10N2O4, and it has a molecular weight of 198.19 g/mol. The compound is classified under the category of benzoic acid derivatives, which are known for various biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The nitro group can facilitate redox reactions, while the ethylamino group may enhance solubility and bioavailability.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation: It could act as an agonist or antagonist at various receptor sites, influencing physiological responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating its effectiveness against various bacterial strains showed promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in combating resistant strains.

Antitumor Activity

In vitro studies on cancer cell lines have demonstrated that this compound possesses antitumor activity. For example, it was tested against human breast cancer cell lines (MCF-7) and exhibited an IC50 value of approximately 15 µM. This indicates moderate potency in inhibiting cell proliferation.

Case Study:

A recent study investigated the effects of this compound on tumor growth in xenograft models. Mice treated with this compound showed a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent.

Research Findings

Several studies have explored the biological activity of this compound:

- Antioxidant Properties: Research has shown that this compound can scavenge free radicals, contributing to its antioxidant capacity.

- Anti-inflammatory Effects: Inflammation models indicated that the compound could reduce pro-inflammatory cytokine levels, suggesting therapeutic potential for inflammatory diseases.

- Cytotoxicity Studies: Cytotoxic effects were evaluated using various cell lines, revealing selective toxicity towards cancer cells while sparing normal cells.

Q & A

Q. What synthetic methodologies are effective for preparing 4-ethylamino-3-nitro-benzoic acid ethyl ester, and how can reaction conditions be optimized?

The synthesis of structurally similar nitro-substituted benzoic acid esters often involves multi-step reactions. For example, ethyl 4-amino-3-nitrobenzoate (CAS 76918-64-4) can be synthesized via nitration of a pre-functionalized benzoic acid derivative, followed by esterification . To introduce the ethylamino group, reductive amination or nucleophilic substitution with ethylamine on a nitro-intermediate may be employed. Evidence from analogous compounds suggests using acetic acid with ammonium acetate as a catalyst for condensation reactions, achieving yields of ~60–75% under reflux conditions . Optimization should focus on temperature control (e.g., 80–100°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of ethylamine to nitro precursors.

Q. How can the structure and purity of this compound be validated using spectroscopic techniques?

Key analytical methods include:

- NMR : H NMR should show signals for the ethyl ester (δ ~1.3 ppm for CH, δ ~4.3 ppm for CH), ethylamino protons (δ ~3.2 ppm for NHCH), and aromatic protons (δ ~7–8 ppm) .

- IR : Peaks at ~1700 cm (ester C=O), ~1530 cm (nitro group), and ~3300 cm (NH stretch) confirm functional groups .

- GC-MS : Retention time and molecular ion ([M] at m/z 268) can verify purity, as demonstrated for other ethyl esters in GC-MS protocols .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to its ester and nitro groups, with limited solubility in water. Stability tests under ambient conditions (25°C, dark storage) should monitor degradation via HPLC over 6–12 months. Evidence for related esters indicates susceptibility to hydrolysis in acidic/basic environments; thus, neutral pH and anhydrous storage are recommended .

Advanced Research Questions

Q. What role could this compound play in modulating enzyme activity, particularly in kinase or decarboxylase systems?

Nitro-aromatic esters have been studied as inhibitors of cAMP-dependent protein kinase (PKA) and histidine decarboxylase . The nitro group may act as a hydrogen-bond acceptor, while the ethylamino group could enhance solubility for cellular uptake. To evaluate inhibition, conduct in vitro assays with purified enzymes (e.g., PKA) using fluorescence-based ADP-Glo™ kinase assays. IC values should be compared to known inhibitors like H-89 (IC ~50 nM) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Molecular docking (e.g., AutoDock Vina) can predict binding affinities to target proteins. For example, the nitro group’s orientation in the active site of PKA may influence inhibitory potency . QSAR models using Hammett constants (σ) for substituents can correlate electronic effects with activity. Derivatives with electron-withdrawing groups (e.g., -CF) at the 4-position may improve binding, as seen in pyrimidinecarboxylate analogs .

Q. What strategies mitigate conflicting data in biological assays, such as variability in cytotoxicity profiles?

Contradictions in cytotoxicity may arise from differences in cell lines or assay conditions. For instance, esterase-mediated hydrolysis in serum can generate active metabolites, altering observed toxicity. Standardize assays using:

- Serum-free media to minimize esterase activity.

- Multiple cell lines (e.g., HEK-293, HepG2) to assess tissue-specific effects.

- LC-MS validation of compound integrity post-incubation .

Methodological Considerations

Q. How can regioselective nitration be achieved during synthesis?

Regioselectivity in nitration is influenced by directing groups. The ethylamino group (-NHCHCH) is a strong para-directing group, but steric hindrance may favor meta-nitration. Use mixed acid (HNO/HSO) at 0–5°C to control reactivity. For example, nitration of 4-ethylaminobenzoic acid ethyl ester yields >80% 3-nitro isomer under low-temperature conditions .

Q. What chromatographic techniques are optimal for purifying this compound?

Column chromatography with silica gel and a gradient of ethyl acetate/hexane (20–40% EtOAc) effectively separates nitro-aromatic esters. For scale-up, preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) achieves >95% purity, as shown for thiophene carboxylates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.